LDL-IN-2

Description

Propriétés

IUPAC Name |

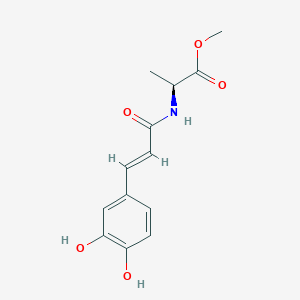

methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-8(13(18)19-2)14-12(17)6-4-9-3-5-10(15)11(16)7-9/h3-8,15-16H,1-2H3,(H,14,17)/b6-4+/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBBISJLIGYSGF-JQTRYQTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Endosomal Tango: A Technical Guide to LDL Receptor Recycling and the Putative Mechanism of LDL-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms governing Low-Density Lipoprotein (LDL) receptor (LDLR) recycling, a critical process for maintaining cholesterol homeostasis. We will delve into the intricate cellular machinery that dictates the fate of the LDLR, from its synthesis and transport to its role in LDL cholesterol uptake and subsequent return to the cell surface. Furthermore, we will examine the key regulatory proteins, Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Inducible Degrader of the LDLR (IDOL), that target the receptor for degradation. Within this framework, we will postulate the mechanism of action for a hypothetical therapeutic agent, LDL-IN-2, designed to enhance LDLR recycling and, consequently, lower plasma LDL cholesterol levels.

The LDL Receptor Lifecycle: A Journey of Endocytosis and Recycling

The clearance of circulating LDL cholesterol is predominantly mediated by the LDLR, a cell surface glycoprotein primarily expressed in the liver.[1][2] The lifecycle of the LDLR is a continuous cycle of internalization and recycling, ensuring the efficient uptake of LDL particles.[1][3]

The process begins with the binding of an LDL particle to the LDLR on the cell surface.[4][5] This ligand-receptor complex is then internalized into the cell through clathrin-mediated endocytosis, forming a clathrin-coated vesicle.[1][6] These vesicles shed their clathrin coat and mature into early endosomes. The acidic environment within the early endosome (pH ~6.0) induces a conformational change in the LDLR, causing it to release the LDL particle.[1][6]

Following dissociation, the LDL particle is trafficked to the lysosome for degradation, releasing free cholesterol into the cell.[2][3] The unoccupied LDLR, however, is sorted into recycling endosomes and transported back to the plasma membrane, ready to bind to another LDL particle.[4][6] This efficient recycling process allows each LDLR molecule to mediate the uptake of multiple LDL particles.

The Villains of the Story: PCSK9 and IDOL

The number of LDLRs on the cell surface is tightly regulated. Two key proteins, PCSK9 and IDOL, act as negative regulators by promoting the degradation of the LDLR, thereby preventing its recycling.[4][7]

PCSK9: The Extracellular Antagonist

PCSK9 is a serine protease that is secreted primarily by the liver.[8] It binds to the extracellular domain of the LDLR on the cell surface.[3][8] The PCSK9-LDLR complex is then internalized via endocytosis.[3] Once inside the endosome, the presence of PCSK9 prevents the conformational change in the LDLR that is necessary for LDL dissociation and subsequent recycling.[3] As a result, the entire PCSK9-LDLR-LDL complex is targeted for degradation in the lysosome.[8][9] This action effectively reduces the number of LDLRs available to clear LDL from the circulation, leading to higher plasma LDL cholesterol levels.[8][9]

IDOL: The Intracellular Saboteur

IDOL (Inducible Degrader of the LDLR) is an E3 ubiquitin ligase that acts from within the cell.[10][11] Its expression is induced by high intracellular cholesterol levels through the activation of Liver X Receptors (LXRs).[11][12] IDOL targets the cytoplasmic tail of the LDLR, attaching ubiquitin molecules to it.[11][13] This ubiquitination serves as a signal for the LDLR to be sorted for lysosomal degradation, again preventing its recycling to the cell surface.[11][13]

This compound: A Hypothetical Mechanism of Action

Based on the established pathways of LDLR regulation, a therapeutic agent designated "this compound" could plausibly enhance LDLR recycling by inhibiting the activity of either PCSK9 or IDOL.

-

Scenario 1: this compound as a PCSK9 Inhibitor. In this scenario, this compound would be a small molecule or a monoclonal antibody that binds to circulating PCSK9, preventing it from interacting with the LDLR.[14] By blocking this interaction, this compound would allow the LDLR to follow its normal recycling pathway, leading to an increased number of receptors on the hepatocyte surface and enhanced LDL cholesterol clearance.[14]

-

Scenario 2: this compound as an IDOL Inhibitor. Alternatively, this compound could be a small molecule that inhibits the E3 ubiquitin ligase activity of IDOL.[12] By preventing the ubiquitination of the LDLR's cytoplasmic tail, this compound would rescue the receptor from IDOL-mediated degradation, thereby promoting its recycling and increasing cell surface LDLR levels.

Quantitative Data on LDLR Pathway Modulators

The following tables summarize representative quantitative data for known inhibitors of the PCSK9 and IDOL pathways. This data serves as a benchmark for the expected efficacy of a compound like this compound.

Table 1: In Vitro Efficacy of PCSK9 Inhibitors

| Compound | Target | Assay | IC50 / EC50 | Effect on LDLR Protein Levels | Effect on LDL Uptake | Reference |

| Evolocumab | PCSK9 | PCSK9-LDLR Binding ELISA | ~1 nM (IC50) | Significant Increase | Significant Increase | [15] |

| Alirocumab | PCSK9 | PCSK9-LDLR Binding ELISA | ~1.5 nM (IC50) | Significant Increase | Significant Increase | [15] |

| Inclisiran (siRNA) | PCSK9 mRNA | PCSK9 Protein Expression | ~0.1 nM (EC50) | Significant Increase | Significant Increase | [15] |

Table 2: In Vivo Efficacy of PCSK9 Inhibitors in Clinical Trials

| Compound | Patient Population | Dosage | LDL-C Reduction | Reference |

| Evolocumab | ASCVD | 140 mg every 2 weeks | ~60% | [15] |

| Alirocumab | ASCVD | 75 mg every 2 weeks | ~50% | [15] |

| Enlicitide | High-risk ASCVD | 20 mg daily (oral) | ~57% at 24 weeks | [16][17] |

Table 3: Preclinical Data for IDOL Pathway Inhibition

| Intervention | Model System | Effect on LDLR Protein Levels | Effect on LDL-C Levels | Reference |

| IDOL Knockout | Rabbits | Increased | Significantly Lower | [10] |

| IDOL(G51S) Overexpression | Mice | Decreased | Increased | [13][18] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of compounds that modulate LDLR recycling.

LDL Uptake Assay

Objective: To quantify the rate of LDL internalization by cells in the presence or absence of a test compound.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipoprotein-deficient serum (LPDS)

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

Test compound (e.g., this compound)

-

Positive control (e.g., a known PCSK9 inhibitor)

-

Negative control (vehicle)

-

Fluorescence microscope or plate reader

Procedure:

-

Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.

-

Wash the cells and incubate them in a medium containing LPDS for 24-48 hours to upregulate LDLR expression.

-

Treat the cells with the test compound, positive control, or negative control at various concentrations for a predetermined time (e.g., 4-24 hours).

-

Add DiI-LDL to the medium and incubate for 2-4 hours at 37°C.

-

Wash the cells thoroughly with cold PBS to remove unbound DiI-LDL.

-

Lyse the cells and measure the fluorescence intensity using a plate reader. Alternatively, visualize and quantify the internalized DiI-LDL using fluorescence microscopy.

-

Normalize the fluorescence signal to the total protein concentration of each well.

Western Blot for LDLR Protein Levels

Objective: To determine the effect of a test compound on the total cellular levels of the LDLR protein.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against LDLR

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat HepG2 cells with the test compound or vehicle control for 24-48 hours.

-

Wash the cells with cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities using densitometry software.

Co-Immunoprecipitation (Co-IP) for PCSK9-LDLR Interaction

Objective: To assess whether a test compound can disrupt the interaction between PCSK9 and the LDLR.

Materials:

-

Cells co-expressing tagged LDLR and PCSK9 (or purified proteins)

-

Test compound (e.g., this compound)

-

Co-IP lysis buffer

-

Antibody against one of the tagged proteins (e.g., anti-FLAG for FLAG-tagged PCSK9)

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Procedure:

-

Incubate the cell lysate (or purified proteins) with the test compound or vehicle control.

-

Add the primary antibody to the lysate and incubate to form an antibody-antigen complex.

-

Add protein A/G agarose beads to pull down the antibody-antigen complex.

-

Wash the beads several times to remove non-specific binding proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluted proteins by Western blotting using antibodies against both PCSK9 and LDLR.

-

A reduction in the amount of co-precipitated LDLR in the presence of the test compound indicates a disruption of the PCSK9-LDLR interaction.

Conclusion

The recycling of the LDL receptor is a finely tuned process that is essential for maintaining cholesterol homeostasis. The discovery of the roles of PCSK9 and IDOL in promoting LDLR degradation has opened up new therapeutic avenues for the treatment of hypercholesterolemia. A hypothetical agent such as this compound, by inhibiting one of these pathways, could effectively increase the number of functional LDLRs on the cell surface, leading to enhanced clearance of LDL cholesterol from the circulation. The experimental protocols outlined in this guide provide a robust framework for the characterization of such novel therapeutic agents. Further research into the intricate mechanisms of LDLR trafficking will undoubtedly continue to yield new targets for the development of next-generation lipid-lowering therapies.

References

- 1. LDL receptor - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, LDL Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Keep recycling going: New approaches to reduce LDL-C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recycling the LDL receptor to combat atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. google.com [google.com]

- 6. Frontiers | Low-Density Lipoprotein Internalization, Degradation and Receptor Recycling Along Membrane Contact Sites [frontiersin.org]

- 7. Cholesterol in LDL receptor recycling and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. ahajournals.org [ahajournals.org]

- 11. The E3 Ubiquitin Ligase IDOL Induces the Degradation of the Low Density Lipoprotein Receptor Family Members VLDLR and ApoER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. IDOL G51S Variant Is Associated With High Blood Cholesterol and Increases Low-Density Lipoprotein Receptor Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]

- 16. Oral PCSK9 Inhibitor Enlicitide Cuts LDL Cholesterol: CORALreef Lipids | tctmd.com [tctmd.com]

- 17. PCSK9 inhibitors the talk of the town - Medical Republic [medicalrepublic.com.au]

- 18. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the Discovery and Synthesis of LDL-IN-2: A Novel HMG-CoA Reductase-Targeting PROTAC

Introduction

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of LDL-IN-2, a novel, orally active Proteolysis Targeting Chimera (PROTAC) designed to lower Low-Density Lipoprotein (LDL) cholesterol. For the purpose of this document, this compound refers to the HMG-CoA Reductase (HMGCR)-targeting PROTAC designated as compound 21b (lactone prodrug) and its active carboxylic acid form, 21c , as described in the primary literature.[1]

Elevated LDL cholesterol is a well-established risk factor for atherosclerotic cardiovascular disease.[1] Statins, the current standard of care, inhibit HMGCR, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] However, statin treatment can lead to a compensatory upregulation of HMGCR protein levels, which may limit their therapeutic efficacy.[1] this compound represents a novel therapeutic strategy that overcomes this limitation by inducing the targeted degradation of the HMGCR protein, leading to a robust and sustained reduction in cholesterol levels.[1]

This guide is intended for researchers, scientists, and drug development professionals interested in the fields of targeted protein degradation, cholesterol metabolism, and cardiovascular drug discovery.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the E3 ubiquitin ligase Von Hippel-Lindau (VHL) and a derivative of lovastatin that binds to HMG-CoA Reductase (HMGCR).[1] By simultaneously engaging both proteins, this compound facilitates the formation of a ternary complex between HMGCR and the VHL E3 ligase machinery.[1] This proximity induces the poly-ubiquitination of HMGCR, marking it for degradation by the 26S proteasome.[1]

The degradation of HMGCR reduces the cellular capacity for cholesterol synthesis. The resulting decrease in intracellular cholesterol levels activates the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.[2][3] Activated SREBP-2 translocates to the nucleus and upregulates the transcription of genes involved in cholesterol homeostasis, most notably the LDL receptor (LDLR).[2][4] Increased expression of LDLR on the surface of hepatocytes enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering plasma LDL levels.[2][4]

Mechanism of action of this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound (compounds 21b and 21c).

Table 1: In Vitro Biological Activity [1]

| Compound | Target | Assay Type | Cell Line | IC50 (µM) | DC50 (nM) | Dmax (%) |

| 21b (lactone) | HMGCR | Inhibition | - | 2.49 | - | 56 (at 1 µM) |

| 21c (acid) | HMGCR | Inhibition | - | 0.25 | 120 | 65 (at 0.1 µM) |

| Lovastatin | HMGCR | Inhibition | - | 0.74 | - | - |

Table 2: In Vivo Pharmacokinetic Parameters of Compound 21b and its Metabolite 21c in Mice (60 mg/kg, oral administration) [1]

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (last) (ng·h/mL) |

| 21b (lactone) | 28.6 ± 11.2 | 8 | 321 ± 143 |

| 21c (acid) | 114 ± 21 | 4 | 1481 ± 212 |

Table 3: In Vivo Efficacy of Compound 21b in a Diet-Induced Hypercholesterolemia Mouse Model (5 weeks treatment) [1]

| Treatment Group (dosage) | Serum Total Cholesterol (% reduction vs. MFD vehicle) | Serum LDL-C (% reduction vs. MFD vehicle) | Serum Triglycerides (% reduction vs. MFD vehicle) |

| Lovastatin (20 mg/kg/day) | 28% | 35% | 25% |

| 21b (20 mg/kg/day) | 32% | 40% | 30% |

| 21b (60 mg/kg/day) | 45% | 55% | 40% |

| 21b + Lovastatin (20+20 mg/kg/day) | 50% | 60% | 48% |

Experimental Protocols

Synthesis of this compound (Compound 21b)

The synthesis of compound 21b is a multi-step process starting from commercially available materials. The following is a generalized protocol based on the published synthesis scheme.[1]

Synthetic workflow for this compound (Compound 21b).

Materials:

-

Lovastatin

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Imidazole

-

Dimethylformamide (DMF)

-

Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Trimethylsilyl chloride (TMSCl)

-

Tetrahydrofuran (THF)

-

Palladium(II) acetate (Pd(OAc)2)

-

Dimethyl sulfoxide (DMSO)

-

VHL ligand-linker intermediate

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

4-Dimethylaminopyridine (DMAP)

-

Pyridine

Procedure: A detailed step-by-step synthesis protocol would require access to the supplementary information of the primary publication, which is not available in the provided search results. The general steps involve:

-

Lactone opening of Lovastatin: Treatment of lovastatin with KOH followed by acidification with HCl.[1]

-

Protection of the secondary alcohol: Protection with TBSCl.[1]

-

Formation of a vinyl iodide intermediate. [1]

-

Coupling with the VHL ligand-linker: Amide bond formation using HATU as a coupling agent.[1]

-

Deprotection: Removal of the Boc protecting group with TFA.[1]

-

Final coupling and lactonization: Esterification to form the final product 21b.[1]

Biological Assays

-

Cell Line: HepG2 (human liver cancer cell line).

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[5]

-

Passaging: Cells are passaged every 3-4 days at a sub-cultivation ratio of 1:4 to 1:8.[5]

-

Cell Treatment: HepG2 cells (or Insig-silenced HepG2 cells) are seeded in 6-well plates and treated with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 16 hours).[1]

-

Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[6]

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.[6]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[6]

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and incubated with a primary antibody against HMGCR (e.g., Abcam ab242315) overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[6]

-

Detection: The protein bands are visualized using an ECL detection reagent and imaged. Band intensities are quantified using densitometry software.[6]

Western blot workflow for HMGCR degradation.

-

Cell Seeding: HepG2 cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.[7]

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 24-72 hours).[7]

-

MTT Addition: MTT reagent is added to each well and incubated for 4 hours at 37°C to allow for the formation of formazan crystals.[7]

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).[7]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.[7]

-

Animal Model: Male C57BL/6 mice.[1]

-

Diet: Mice are fed a medium-fat diet (MFD) to induce hypercholesterolemia.[1]

-

Treatment: Mice are orally administered with vehicle, lovastatin, or this compound (compound 21b) daily for 5 weeks.[1]

-

Sample Collection: At the end of the treatment period, blood and liver tissues are collected for analysis.[1]

-

Biochemical Analysis: Serum levels of total cholesterol, LDL-C, and triglycerides are measured using commercially available kits. Liver tissues can be analyzed for lipid content and HMGCR protein levels by Western blot.[1]

This compound is a promising new agent for the treatment of hypercholesterolemia. Its novel mechanism of action, involving the targeted degradation of HMGCR, offers potential advantages over traditional statin therapy. The orally bioavailable prodrug formulation (compound 21b) has demonstrated significant efficacy in preclinical models, reducing LDL cholesterol and mitigating the compensatory upregulation of HMGCR. Further investigation and development of this and similar PROTAC molecules could lead to a new class of potent lipid-lowering therapies.

References

- 1. Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SREBP-2 positively regulates transcription of the cholesterol efflux gene, ABCA1, by generating oxysterol ligands for LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The impact of severe LDL receptor mutations on SREBP-pathway regulation in homozygous familial hypercholesterolemia (FH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Small Molecule Inhibitors of Low-Density Lipoprotein (LDL)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated low-density lipoprotein cholesterol (LDL-C) is a cornerstone in the pathogenesis of atherosclerotic cardiovascular disease (ASCVD). While statins are the frontline therapy, a significant portion of high-risk patients fail to achieve their LDL-C goals due to statin intolerance or insufficient response. This has spurred the development of novel therapeutic agents, including small molecule inhibitors that offer alternative mechanisms to lower LDL-C. This technical guide provides an in-depth overview of the core science behind two prominent classes of small molecule LDL inhibitors: ATP-citrate lyase (ACL) inhibitors, exemplified by bempedoic acid, and the emerging class of oral proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors. This document details their mechanisms of action, summarizes key clinical trial data, and provides comprehensive experimental protocols for their evaluation, aimed at supporting further research and development in this critical therapeutic area.

Introduction: The Unmet Need in LDL-C Management

The causal link between elevated LDL-C and ASCVD is unequivocally established. Statins, which inhibit HMG-CoA reductase, have been revolutionary in cardiovascular medicine. However, challenges such as statin-associated muscle symptoms and the need for more potent LDL-C reduction in very high-risk populations necessitate the development of new therapeutic strategies. Small molecule inhibitors offer the advantage of oral administration and distinct mechanisms of action, providing valuable options for monotherapy or combination treatment.

Bempedoic Acid: An ATP-Citrate Lyase (ACL) Inhibitor

Bempedoic acid is a first-in-class, orally administered small molecule that lowers LDL-C by inhibiting ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[1][2][3][4][5]

Mechanism of Action

Bempedoic acid is a prodrug that is activated to its CoA derivative (ETC-1002-CoA) by very long-chain acyl-CoA synthetase-1 (ACSVL1), an enzyme highly expressed in the liver but absent in skeletal muscle.[6][7][8] This liver-specific activation is a key differentiator from statins and is thought to contribute to its favorable muscle safety profile.[1][6][9]

ETC-1002-CoA competitively inhibits ACL, which catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm.[2][3] This reduction in cytosolic acetyl-CoA leads to a decrease in cholesterol synthesis in the liver. The hepatocyte compensates for this intracellular cholesterol depletion by upregulating the expression of LDL receptors (LDLR) on its surface.[1][7][10] This, in turn, enhances the clearance of LDL-C from the bloodstream.[1][7]

Quantitative Data from Clinical Trials

Bempedoic acid has been evaluated in a series of phase 3 clinical trials known as CLEAR (Cholesterol Lowering via Bempedoic Acid, an ACL-Inhibiting Regimen). These trials have consistently demonstrated its efficacy in reducing LDL-C, both as monotherapy and as an add-on to other lipid-lowering therapies.

| Trial Name | Patient Population | Background Therapy | Treatment | Mean LDL-C Reduction (Placebo-Corrected) | Reference |

| CLEAR Wisdom | High-risk for ASCVD | Maximally tolerated statins | Bempedoic Acid 180 mg | -17.4% at 12 weeks | [11][12][13] |

| CLEAR Harmony | ASCVD and/or HeFH | Maximally tolerated statins | Bempedoic Acid 180 mg | -18.1% at 12 weeks | [14] |

| Pooled Analysis | ASCVD/HeFH on statins | Moderate- or high-dose statins | Bempedoic Acid 180 mg | -16.72% at 12 weeks | [15] |

| Pooled Analysis | Statin-intolerant | No or low-dose statin | Bempedoic Acid 180 mg | -24.06% at 12 weeks | [15] |

| CLEAR Outcomes | Statin-intolerant | None | Bempedoic Acid 180 mg | -21% (and 13% reduction in MACE) | [16] |

Experimental Protocols

This protocol describes a direct, homogeneous assay to measure ACL activity and inhibition, adapted from published methods.[8][15][17]

-

Principle: The assay measures the conversion of radiolabeled [¹⁴C]citrate to [¹⁴C]acetyl-CoA by purified human ACL. The product is specifically detected using a scintillation cocktail that does not react with the citrate substrate.

-

Materials:

-

Purified recombinant human ACL

-

[¹⁴C]citrate (specific activity: ~2 µCi/µmol)

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

Tris buffer (pH 8.0)

-

EDTA (for quenching)

-

MicroScint-O scintillation cocktail

-

384-well plates

-

Liquid scintillation counter (e.g., TopCount)

-

-

Procedure:

-

Prepare an assay buffer containing 87 mM Tris (pH 8.0), 20 µM MgCl₂, 10 mM KCl, and 10 mM DTT.

-

In a 384-well plate, add the test inhibitor (e.g., bempedoic acid-CoA) at various concentrations.

-

Add the purified ACL enzyme to each well.

-

Initiate the reaction by adding a substrate mixture containing 100 µM CoA, 400 µM ATP, and 150 µM [¹⁴C]citrate to a final reaction volume of 20 µL.

-

Incubate the plate at 37°C for 3 hours.

-

Stop the reaction by adding 1 µL of 0.5 M EDTA.

-

Add 60 µL of MicroScint-O to each well and incubate at room temperature overnight with gentle shaking.

-

Measure the [¹⁴C]acetyl-CoA signal using a liquid scintillation counter.

-

Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value.

-

This protocol details a cell-based assay to measure the uptake of fluorescently labeled LDL into hepatocytes, a functional consequence of ACL inhibition.[11][18][19]

-

Principle: HepG2 cells, a human hepatoma cell line, are treated with the test compound. The subsequent change in LDL uptake is quantified by incubating the cells with fluorescently labeled LDL (e.g., LDL-DyLight™ 550) and measuring the intracellular fluorescence.

-

Materials:

-

HepG2 cells (ATCC)

-

Cell culture medium (e.g., MEM) with fetal bovine serum (FBS)

-

Lipoprotein-deficient serum (LPDS)

-

Fluorescently labeled LDL (e.g., LDL-DyLight™ 550)

-

96-well, black, clear-bottom tissue culture plates

-

Fluorescence microscope or plate reader

-

-

Procedure:

-

Seed HepG2 cells (e.g., 3 x 10⁴ cells/well) in a 96-well plate and allow them to adhere and grow for 48 hours.

-

To upregulate LDL receptor expression, starve the cells of cholesterol by replacing the growth medium with a serum-free medium or medium containing LPDS for 18-24 hours.

-

Treat the cells with the test inhibitor (e.g., bempedoic acid) or vehicle control for a specified period (e.g., 24 hours).

-

Prepare a working solution of LDL-DyLight™ 550 (e.g., 10 µg/mL) in a serum-free medium.

-

Remove the treatment medium and add 100 µL/well of the LDL-DyLight™ 550 working solution.

-

Incubate the cells at 37°C for 3-4 hours to allow for LDL uptake.

-

Aspirate the LDL-DyLight™ 550 solution and wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular fluorescence.

-

Add 100 µL of PBS or fresh culture medium to each well.

-

Quantify the intracellular fluorescence using a fluorescence plate reader (e.g., excitation/emission ~540/570 nm) or visualize using a fluorescence microscope.

-

Normalize the fluorescence signal to cell number or protein content if significant cytotoxicity is observed.

-

Small Molecule PCSK9 Inhibitors

PCSK9 promotes the degradation of the LDL receptor, thereby increasing plasma LDL-C levels. While monoclonal antibodies targeting PCSK9 are highly effective, their injectable administration and cost have prompted the search for orally bioavailable small molecule inhibitors.[18]

Mechanism of Action

Small molecule inhibitors of PCSK9 are being developed to disrupt the protein-protein interaction (PPI) between PCSK9 and the LDL receptor.[18][20] By binding to PCSK9, these molecules prevent it from associating with the LDL receptor on the hepatocyte surface. This blockage allows the LDL receptor to evade PCSK9-mediated degradation and recycle back to the cell surface, leading to increased LDL-C clearance from the circulation.

One promising candidate, MK-0616 (Enlicitide), is an oral macrocyclic peptide that binds to PCSK9 and inhibits its interaction with the LDL receptor, mimicking the mechanism of injectable antibody therapies.[2][9][20][21]

References

- 1. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]

- 2. merck.com [merck.com]

- 3. [PDF] Liver-specific ATP-citrate lyase inhibition by bempedoic acid decreases LDL-C and attenuates atherosclerosis | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Bempedoic Acid (ETC-1002): an Investigational Inhibitor of ATP Citrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homogeneous assay for measuring low-density lipoprotein cholesterol in serum with triblock copolymer and alpha-cyclodextrin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATP-Citrate Lyase (ACL) assay Kit | Biochemical Assays from Krishgen [krishgen.com]

- 8. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Merck’s MK-0616 may become the first oral PCSK9 inhibitor in the dyslipidemia market - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.com [abcam.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. atlas-medical.com [atlas-medical.com]

- 14. jwatch.org [jwatch.org]

- 15. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methods for measurement of LDL-cholesterol: a critical assessment of direct measurement by homogeneous assays versus calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MK-0616: an oral PCSK9 inhibitor for hypercholesterolemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. drughunter.com [drughunter.com]

Inclisiran: A Novel siRNA-Based Therapeutic for Hypercholesterolemia

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), is a primary causal factor for atherosclerotic cardiovascular disease (ASCVD), a leading cause of global morbidity and mortality.[1][2] While statins are the cornerstone of treatment, a significant portion of high-risk patients fail to achieve their LDL-C goals due to issues like statin intolerance or insufficient response.[3] This has driven the development of novel non-statin therapies. Inclisiran, a first-in-class small interfering RNA (siRNA) therapeutic, offers a promising approach by targeting the synthesis of proprotein convertase subtilisin/kexin type 9 (PCSK9). By leveraging the natural RNA interference (RNAi) pathway, Inclisiran provides a potent and sustained reduction in LDL-C levels with a convenient twice-yearly maintenance dosing schedule, addressing the critical need for improved adherence and long-term management in patients with hypercholesterolemia.[1][4][5] This document provides a comprehensive technical overview of Inclisiran, including its mechanism of action, preclinical and clinical efficacy, safety profile, and the experimental protocols of its pivotal clinical trials.

Mechanism of Action: RNA Interference-Mediated Gene Silencing

Inclisiran's therapeutic effect is achieved through the specific silencing of the PCSK9 gene in hepatocytes.[2][6] Unlike monoclonal antibodies that bind to circulating PCSK9 protein, Inclisiran acts upstream, preventing its translation.[5][6]

The key steps are as follows:

-

Targeted Delivery: Inclisiran is conjugated to triantennary N-acetylgalactosamine (GalNAc) carbohydrates, which bind with high affinity to the asialoglycoprotein receptor (ASGPR) exclusively expressed on the surface of hepatocytes.[7] This ensures liver-specific delivery of the siRNA molecule.

-

RISC Incorporation: Once inside the hepatocyte, the double-stranded Inclisiran molecule is incorporated into the RNA-Induced Silencing Complex (RISC).[6][7]

-

mRNA Cleavage: The antisense (guide) strand of Inclisiran within the activated RISC binds to the complementary messenger RNA (mRNA) sequence of the PCSK9 gene. This binding directs the Argonaute-2 protein, a key component of RISC, to cleave the target mRNA.[4][6]

-

Inhibition of PCSK9 Synthesis: The degradation of PCSK9 mRNA prevents the ribosome from translating it into PCSK9 protein, leading to a significant and durable reduction in intracellular and circulating PCSK9 levels.[4][8]

-

Upregulation of LDL Receptors: PCSK9's natural function is to bind to LDL receptors (LDLR) on the hepatocyte surface and target them for lysosomal degradation. By reducing PCSK9 levels, Inclisiran prevents LDLR degradation.[7][8] This leads to increased recycling of LDLRs to the cell surface, enhancing the liver's capacity to clear circulating LDL-C from the bloodstream.[8]

Signaling Pathway Diagram

Efficacy Data

The efficacy of Inclisiran has been robustly demonstrated in a series of Phase III clinical trials known as the ORION program.

Preclinical Studies

In preclinical studies involving non-human primates, a single dose of Inclisiran resulted in a substantial decrease in PCSK9 levels by over 80% and a corresponding reduction in LDL-C of approximately 60%.[6] In mice and rats, dose-dependent silencing of PCSK9 mRNA was observed, leading to a 60% reduction in total plasma cholesterol in rats.[6]

Clinical Studies: The ORION Program

The pivotal Phase III trials—ORION-9, ORION-10, and ORION-11—evaluated Inclisiran in diverse patient populations.[9]

-

ORION-9: Enrolled 482 patients with heterozygous familial hypercholesterolemia (HeFH).[6][10]

-

ORION-10: Enrolled 1,561 patients with established ASCVD.[10][11][12]

-

ORION-11: Enrolled 1,617 patients with ASCVD or ASCVD risk equivalents.[10][12]

Across these trials, patients received Inclisiran 284 mg (equivalent to 300 mg of Inclisiran sodium) or placebo via subcutaneous injection on day 1, day 90, and every 6 months thereafter, in addition to maximally tolerated statin therapy.[6][12][13]

Table 1: LDL-C Reduction in Phase III ORION Trials

| Trial | Patient Population | Placebo-Corrected LDL-C Reduction at Day 510 | Time-Adjusted Placebo-Corrected LDL-C Reduction (Day 90 to 540) |

| ORION-9 | Heterozygous Familial Hypercholesterolemia (HeFH) | 48% (p < 0.0001)[6] | 44% (p < 0.0001)[6] |

| ORION-10 | Atherosclerotic Cardiovascular Disease (ASCVD) | 52.3% (p < 0.001)[13] | 53.8% (p < 0.001)[13] |

| ORION-11 | ASCVD or ASCVD Risk Equivalents | 49.9% (p < 0.001)[13] | 49.2% (p < 0.001)[13] |

A pooled analysis of these three trials, involving 3,660 patients, confirmed that Inclisiran provided a consistent and sustained LDL-C reduction of approximately 51% at month 17 when added to other lipid-lowering therapies.[14]

Table 2: Effect of Inclisiran on Other Lipid Parameters (Pooled Analysis)

| Lipid Parameter | Mean Percentage Reduction vs. Control Group | 95% Confidence Interval |

| PCSK9 | -78.57% | -81.64% to -75.50% |

| Total Cholesterol | -31.22% | -33.08% to -29.37% |

| Apolipoprotein B (Apo-B) | -41.47% | -44.83% to -38.11% |

Source: Meta-analysis of 8 RCTs including 5,016 patients.[3]

Safety and Tolerability

Across the ORION program, Inclisiran was well-tolerated with a safety profile comparable to placebo. A pooled analysis of the Phase III trials showed that overall rates of adverse events and serious adverse events were similar between the Inclisiran and placebo groups.[9]

The most frequently reported adverse reaction was injection site reaction, which occurred more often with Inclisiran than placebo (e.g., 2.6% vs. 0.9% in ORION-10 and 4.7% vs. 0.5% in ORION-11).[13] These reactions were typically mild to moderate and transient in nature.[13][15] No new safety signals were identified in long-term follow-up studies, with a mean exposure of 3.7 years.[15]

Experimental Protocols

The methodologies for the pivotal Phase III trials were harmonized to facilitate data pooling.[16]

ORION-10 & ORION-11 Trial Protocol

-

Study Design: Phase 3, multicenter, double-blind, randomized, placebo-controlled trial.[11][12]

-

Patient Population:

-

ORION-10: Adults with ASCVD and LDL-C ≥70 mg/dL despite maximally tolerated statin therapy.[11][12]

-

ORION-11: Adults with ASCVD or ASCVD risk equivalents (e.g., type 2 diabetes, familial hypercholesterolemia) and LDL-C ≥70 mg/dL (for ASCVD) or ≥100 mg/dL (for risk equivalents) despite maximally tolerated statin therapy.[12][17]

-

-

Randomization: Patients were randomly assigned in a 1:1 ratio to receive either Inclisiran or placebo.[12][13]

-

Intervention:

-

Dosing Schedule: Injections were administered on Day 1, Day 90, and every 6 months thereafter for the 18-month (540-day) duration of the study.[13][16]

-

Primary Endpoints: The co-primary endpoints were:

-

Secondary Endpoints: Evaluation of the effect of Inclisiran on other lipid parameters such as PCSK9, total cholesterol, Apo-B, and non-HDL-C at Day 510 and over the duration of the study.[11][17]

-

Statistical Analysis: A sample size of approximately 1,500 subjects per trial provided over 90% power to detect a 30% reduction in LDL-C in the Inclisiran group compared to placebo at a one-sided significance level of 0.025.[17] A nested testing procedure was used to control the family-wise type I error rate.[17]

Experimental Workflow Diagram

Conclusion

Inclisiran represents a significant advancement in the management of hypercholesterolemia, utilizing a novel RNAi mechanism to achieve potent and sustained reductions in LDL-C.[1][6] Its twice-yearly maintenance dosing regimen offers a major advantage for improving long-term patient adherence.[4][5] The robust efficacy and favorable safety profile demonstrated in the comprehensive ORION clinical trial program establish Inclisiran as a valuable therapeutic option for high-risk patients who are unable to reach their LDL-C goals with existing therapies.[2][3] Ongoing studies evaluating its direct impact on cardiovascular outcomes will further delineate its role in reducing the global burden of atherosclerotic cardiovascular disease.

References

- 1. Efficacy, benefit and safety of inclisiran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inclisiran: the preclinical discovery and development of a novel therapy for the treatment of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and Efficacy of Inclisiran in Hyperlipidemia: An Updated Meta‐Analysis of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. heartcare.sydney [heartcare.sydney]

- 5. ahajournals.org [ahajournals.org]

- 6. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of action of Inclisiran sodium? [synapse.patsnap.com]

- 8. droracle.ai [droracle.ai]

- 9. Safety and efficacy of inclisiran for hypercholesterolemia - Medical Conferences [conferences.medicom-publishers.com]

- 10. Inclisiran in Cardiovascular Health: A Review of Mechanisms, Efficacy, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hcplive.com [hcplive.com]

- 12. Two Phase 3 Trials of Inclisiran in Patients with Elevated LDL Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New Novartis analyses for investigational inclisiran demonstrate consistently effective and sustained LDL-C reduction at month 17, regardless of age and gender - BioSpace [biospace.com]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

A New Frontier in Dyslipidemia: Advanced Therapeutic Strategies for Lowering LDL Cholesterol

A Technical Guide for Researchers and Drug Development Professionals

Abstract

For decades, statins have been the cornerstone of low-density lipoprotein cholesterol (LDL-C) management. However, a significant portion of high-risk patients fail to achieve optimal LDL-C goals due to statin intolerance or insufficient response. This has spurred the development of novel therapeutic agents that target distinct pathways in cholesterol metabolism. This technical guide provides an in-depth overview of three such innovative approaches: the ATP-citrate lyase (ACL) inhibitor bempedoic acid, the small interfering RNA (siRNA) therapeutic inclisiran, and the angiopoietin-like 3 (ANGPTL3) inhibitor evinacumab. We will delve into their mechanisms of action, present key clinical trial data in a comparative format, and provide detailed experimental protocols for the pivotal studies that have defined their clinical utility. Furthermore, this guide introduces an emerging oral proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor, MK-0616, which holds the potential to revolutionize the treatment paradigm for hypercholesterolemia.

Introduction

The causal relationship between elevated LDL-C levels and atherosclerotic cardiovascular disease (ASCVD) is well-established. While statins and, more recently, PCSK9 monoclonal antibodies have significantly improved outcomes, the need for alternative and add-on therapies remains critical.[1][2] This document explores the next wave of LDL-C lowering therapies, focusing on their novel mechanisms and the robust clinical evidence supporting their use.

Bempedoic Acid: An ATP-Citrate Lyase Inhibitor

Bempedoic acid is a first-in-class, oral, once-daily medication that inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[3][4]

Mechanism of Action

Bempedoic acid is a prodrug that is activated in the liver to bempedoyl-CoA by very long-chain acyl-CoA synthetase-1 (ACSVL1).[5][6] Bempedoyl-CoA then inhibits ACL, leading to a decrease in cholesterol synthesis in the liver. This reduction in intracellular cholesterol upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the circulation.[3][6] A key advantage of bempedoic acid is that ACSVL1 is not present in skeletal muscle, which may contribute to its lower incidence of muscle-related side effects compared to statins.[5]

Clinical Efficacy: The CLEAR Trials

The Clinical Effects of Bempedoic Acid and Rosuvastatin in Combination (CLEAR) program evaluated the efficacy and safety of bempedoic acid in various patient populations.

| Trial | Patient Population | Background Therapy | Treatment Arm | Placebo-Corrected LDL-C Reduction | Reference |

| CLEAR Wisdom | High-risk patients with ASCVD and/or HeFH | Maximally tolerated statins | Bempedoic acid 180 mg daily | -17.4% at 12 weeks | [3][7] |

| CLEAR Harmony | Statin-intolerant patients at high risk for CVD | None or low-dose statin | Bempedoic acid 180 mg daily | -21.1 mg/dL at 6 months | [8][9] |

| Pooled Analysis | Statin-intolerant patients | None or low-dose statin | Bempedoic acid 180 mg daily | -24.06% at 12 weeks | [10] |

| Pooled Analysis | ASCVD/HeFH on moderate- or high-dose statins | Moderate- or high-dose statins | Bempedoic acid 180 mg daily | -16.72% at 12 weeks | [10] |

Experimental Protocol: CLEAR Wisdom Trial

-

Study Design: Phase 3, randomized, double-blind, placebo-controlled trial conducted at 91 clinical sites in North America and Europe.[3][11]

-

Participants: 779 patients with atherosclerotic cardiovascular disease, heterozygous familial hypercholesterolemia, or both, with an LDL-C level of 70 mg/dL or greater while receiving maximally tolerated lipid-lowering therapy.[3][11]

-

Intervention: Patients were randomized in a 2:1 ratio to receive either bempedoic acid (180 mg) or a placebo once daily for 52 weeks, in addition to their stable background lipid-lowering therapy.[3][12]

-

Primary Endpoint: The primary endpoint was the percent change from baseline in LDL-C level at week 12.[3][7]

-

Key Assessments: Lipid panels (including LDL-C, non-HDL-C, total cholesterol, and apolipoprotein B) and high-sensitivity C-reactive protein were measured at baseline and at specified intervals throughout the 52-week treatment period.[3]

Inclisiran: A Small Interfering RNA (siRNA) Therapeutic

Inclisiran is a synthetic small interfering RNA (siRNA) that targets the hepatic synthesis of PCSK9.[13][14] It offers a novel, long-acting approach to LDL-C reduction with subcutaneous injections administered twice yearly after an initial loading dose.[15]

Mechanism of Action

Inclisiran is conjugated to triantennary N-acetylgalactosamine (GalNAc) carbohydrates, which bind with high affinity to asialoglycoprotein receptors (ASGPRs) on the surface of hepatocytes, facilitating its targeted delivery to the liver.[14][16] Once inside the hepatocyte, inclisiran utilizes the body's natural RNA interference (RNAi) mechanism. The antisense strand of the inclisiran duplex separates and is incorporated into the RNA-induced silencing complex (RISC).[13][17] The RISC-inclisiran complex then binds to the messenger RNA (mRNA) that encodes for PCSK9, leading to its cleavage and degradation.[17][18] This prevents the translation of PCSK9 protein.[13][14] The reduction in intracellular PCSK9 levels leads to increased recycling of LDL receptors to the hepatocyte surface, enhancing the clearance of LDL-C from the bloodstream.[17][19]

Clinical Efficacy: The ORION Trials

The ORION clinical trial program has demonstrated the efficacy and safety of inclisiran in a broad range of patients.

| Trial | Patient Population | Background Therapy | Treatment Arm | Placebo-Corrected LDL-C Reduction | Reference |

| ORION-10 | Patients with ASCVD | Maximally tolerated statins | Inclisiran 300 mg | -56% at day 510 | [20] |

| ORION-11 | Patients with ASCVD or ASCVD risk equivalents | Maximally tolerated statins | Inclisiran 300 mg | -49.9% at day 510 | [21] |

| ORION-9 | Patients with Heterozygous Familial Hypercholesterolemia (HeFH) | Maximally tolerated statins ± ezetimibe | Inclisiran 300 mg | -47.9% (average reduction between day 1 and day 510) | [21] |

| Pooled Analysis | Patients with ASCVD or HeFH | Maximally tolerated statins ± other lipid-lowering therapies | Inclisiran 300 mg | ~51% at 17 months | [22] |

Experimental Protocol: ORION-10 and ORION-11 Trials

-

Study Design: Phase 3, randomized, double-blind, placebo-controlled trials.[14][23]

-

Participants: ORION-10 enrolled 1,561 patients with ASCVD.[14] ORION-11 enrolled patients with ASCVD or ASCVD risk equivalents.[4] All participants had elevated LDL-C despite maximally tolerated statin therapy.[23]

-

Intervention: Patients were randomized in a 1:1 ratio to receive either inclisiran sodium 300 mg or a matching placebo via subcutaneous injection on day 1, day 90, and then every 6 months thereafter for 18 months.[24][25]

-

Co-primary Endpoints: The co-primary endpoints were the percentage change in LDL-C from baseline to day 510 and the time-averaged percentage change in LDL-C from baseline after day 90 and up to day 540.[4][14]

-

Key Assessments: Lipid parameters, including LDL-C and PCSK9 levels, were measured at baseline and at various time points throughout the 540-day study period.[16]

Evinacumab: An ANGPTL3 Inhibitor

Evinacumab is a fully human monoclonal antibody that targets angiopoietin-like 3 (ANGPTL3), a key regulator of lipid metabolism.[21][26] It is administered as a monthly intravenous infusion.[21]

Mechanism of Action

ANGPTL3, primarily produced in the liver, inhibits lipoprotein lipase (LPL) and endothelial lipase (EL).[8][27] LPL is responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDLs) and chylomicrons, while EL is involved in HDL metabolism and VLDL processing.[9][27] By binding to and inhibiting ANGPTL3, evinacumab removes this inhibition of LPL and EL.[26][27] This leads to increased metabolism of VLDL particles, resulting in lower levels of LDL-C, triglycerides, and other lipoproteins.[9][21] A significant feature of evinacumab's mechanism is that its LDL-C lowering effect is independent of the LDL receptor pathway, making it a valuable therapeutic option for patients with homozygous familial hypercholesterolemia (HoFH) who have limited or no functional LDL receptors.[27]

Clinical Efficacy: The ELIPSE HoFH Trial

The Efficacy and Safety of Evinacumab in Patients With Homozygous Familial Hypercholesterolemia (ELIPSE HoFH) trial was pivotal in establishing the role of evinacumab in this rare and severe genetic disorder.

| Trial | Patient Population | Background Therapy | Treatment Arm | Placebo-Corrected LDL-C Reduction | Reference |

| ELIPSE HoFH | Homozygous Familial Hypercholesterolemia (HoFH) | Stable lipid-lowering therapy | Evinacumab 15 mg/kg IV every 4 weeks | -49.0 percentage points at 24 weeks | [28][29] |

| OLE ELIPSE HoFH | HoFH (Open-label extension) | Stable lipid-lowering therapy | Evinacumab 15 mg/kg IV every 4 weeks | 56% reduction from baseline at 6 months | [30] |

| Phase 3 OLE | HoFH (Open-label, single-arm) | Stable lipid-lowering therapy | Evinacumab 15 mg/kg IV every 4 weeks | -43.6% from baseline at 24 weeks | [15] |

Experimental Protocol: ELIPSE HoFH Trial

-

Study Design: Phase 3, randomized, double-blind, placebo-controlled trial.[31][32]

-

Participants: 65 patients aged 12 years and older with a genetic or clinical diagnosis of HoFH who were on stable, maximally tolerated lipid-lowering therapy.[31][32]

-

Intervention: Patients were randomized in a 2:1 ratio to receive intravenous infusions of either evinacumab (15 mg per kilogram of body weight) or a placebo every 4 weeks for 24 weeks.[31][33]

-

Primary Endpoint: The primary endpoint was the percent change in LDL-C from baseline at week 24.[33]

-

Key Assessments: LDL-C levels were measured at baseline and at regular intervals throughout the 24-week treatment period. The effect of evinacumab was also assessed in patients with null/null versus non-null LDL receptor mutations.[28]

Emerging Therapies: Oral PCSK9 Inhibitors

The development of an effective oral PCSK9 inhibitor represents a major advancement in lipid management, potentially improving patient adherence and accessibility. MK-0616 is a leading candidate in this class.

Mechanism of Action

MK-0616 is an orally bioavailable macrocyclic peptide that directly binds to PCSK9 and inhibits its interaction with the LDL receptor.[6][13] This mechanism is similar to that of PCSK9 monoclonal antibodies but is delivered in a daily oral formulation.

Clinical Efficacy: Phase 2b Trial of MK-0616

A phase 2b trial has provided promising data on the efficacy and safety of MK-0616.

| Trial | Patient Population | Background Therapy | Treatment Arm | Placebo-Adjusted LDL-C Reduction | Reference |

| Phase 2b (MK-0616-008) | Adults with hypercholesterolemia | Varied (no statin to high-intensity statin) | MK-0616 6 mg daily | -41.2% at 8 weeks | [6][26] |

| Phase 2b (MK-0616-008) | Adults with hypercholesterolemia | Varied (no statin to high-intensity statin) | MK-0616 12 mg daily | -55.7% at 8 weeks | [6][26] |

| Phase 2b (MK-0616-008) | Adults with hypercholesterolemia | Varied (no statin to high-intensity statin) | MK-0616 18 mg daily | -59.1% at 8 weeks | [6][26] |

| Phase 2b (MK-0616-008) | Adults with hypercholesterolemia | Varied (no statin to high-intensity statin) | MK-0616 30 mg daily | -60.9% at 8 weeks | [5][6][26] |

Experimental Protocol: MK-0616 Phase 2b Trial (MK-0616-008)

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[6][18]

-

Participants: 381 adult participants with hypercholesterolemia across a wide range of ASCVD risk.[34]

-

Intervention: Participants were randomly assigned in a 1:1:1:1:1 ratio to receive one of four doses of MK-0616 (6, 12, 18, or 30 mg) or a matching placebo, administered orally once daily.[6][35]

-

Primary Endpoint: The primary efficacy endpoint was the percent change in LDL-C from baseline to week 8.[6][18]

-

Key Assessments: LDL-C, apolipoprotein B, and non-HDL-C levels were measured at baseline and at week 8. Safety and tolerability were assessed throughout the treatment period and for an additional 8 weeks of follow-up.[6][34]

Conclusion

The landscape of LDL-C-lowering therapies is rapidly evolving, moving beyond the traditional statin-centric approach. Bempedoic acid, inclisiran, and evinacumab offer distinct and effective mechanisms to manage hypercholesterolemia in a variety of patient populations, including those with statin intolerance and severe genetic disorders. The promising early data for the oral PCSK9 inhibitor MK-0616 suggests that the future of lipid management will be characterized by a more diverse and personalized armamentarium of therapeutic options. Continued research and long-term cardiovascular outcome trials will further delineate the role of these novel agents in reducing the global burden of atherosclerotic cardiovascular disease.

References

- 1. ahajournals.org [ahajournals.org]

- 2. jwatch.org [jwatch.org]

- 3. Effect of Bempedoic Acid vs Placebo Added to Maximally Tolerated Statins on Low-Density Lipoprotein Cholesterol in Patients at High Risk for Cardiovascular Disease: The CLEAR Wisdom Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. merck.com [merck.com]

- 6. Phase 2b Randomized Trial of the Oral PCSK9 Inhibitor MK-0616 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. Cholesterol Lowering via Bempedoic Acid, an ACL-Inhibiting Regimen - American College of Cardiology [acc.org]

- 9. mdpi.com [mdpi.com]

- 10. hcplive.com [hcplive.com]

- 11. Effect of Bempedoic Acid vs Placebo Added to Maximally Tolerated Statins on Low-Density Lipoprotein Cholesterol in Patients at High Risk for Cardiovascular Disease: The CLEAR Wisdom Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CLEAR Wisdom: Bempedoic Acid Linked with Reduced LDL Levels as Statin Add-on | Cardio Care Today [cardiocaretoday.com]

- 13. Oral PCSK9 inhibitor effectively lowers LDL-c - - PACE-CME [pace-cme.org]

- 14. professional.heart.org [professional.heart.org]

- 15. Evinacumab in homozygous familial hypercholesterolaemia: long-term safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 17. The Long-Term Efficacy and Safety of Evinacumab in Patients With Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. msd.com [msd.com]

- 19. Efficacy and Safety of Bempedoic Acid Added to Maximally Tolerated Statins in Patients With Hypercholesterolemia and High Cardiovascular Risk - American College of Cardiology [acc.org]

- 20. Inclisiran for Subjects With ASCVD and Elevated Low-Density Lipoprotein Cholesterol - American College of Cardiology [acc.org]

- 21. Inclisiran: A New Strategy for LDL-C Lowering and Prevention of Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dicardiology.com [dicardiology.com]

- 23. Efficacy and safety of inclisiran in patients with cerebrovascular disease: ORION-9, ORION-10, and ORION-11 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 25. scribd.com [scribd.com]

- 26. Efficacy and safety of the oral PCSK9 inhibitor MK-0616: a phase 2b randomized controlled trial [natap.org]

- 27. ahajournals.org [ahajournals.org]

- 28. samev-dz.com [samev-dz.com]

- 29. accessdata.fda.gov [accessdata.fda.gov]

- 30. ahajournals.org [ahajournals.org]

- 31. Evinacumab Lipid Studies in Patients With Homozygous Familial Hypercholesterolemia - American College of Cardiology [acc.org]

- 32. Evinacumab for Homozygous Familial Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. uspharmacist.com [uspharmacist.com]

- 34. Oral PCSK9 Inhibitor, MK-0616, Demonstrates Significant LDL-C Reduction in Phase 2b Trial - American College of Cardiology [acc.org]

- 35. researchgate.net [researchgate.net]

A Deep Dive into Targeted Therapies for Familial Hypercholesterolemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Familial hypercholesterolemia (FH) is an autosomal dominant genetic disorder characterized by lifelong elevated levels of low-density lipoprotein cholesterol (LDL-C), leading to a significantly increased risk of premature atherosclerotic cardiovascular disease. Standard therapies such as statins are often insufficient to achieve optimal LDL-C goals in patients with FH. This technical guide provides an in-depth overview of the core mechanisms, clinical efficacy, and underlying experimental methodologies of novel targeted therapies developed to address this critical unmet need.

Therapeutic Targets and Mechanisms of Action

Recent advancements in the understanding of cholesterol homeostasis have led to the development of targeted therapies that go beyond traditional statin-based approaches. These therapies focus on key proteins involved in the regulation of LDL-C levels.

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Inhibition

PCSK9 is a protein that plays a crucial role in the degradation of the LDL receptor (LDLR).[1] By binding to the LDLR on the surface of hepatocytes, PCSK9 promotes its internalization and degradation, thereby reducing the number of available receptors to clear LDL-C from the circulation.[1][2] Inhibition of PCSK9 is a powerful therapeutic strategy to increase LDLR recycling and enhance LDL-C clearance.[1][2]

There are currently two main classes of PCSK9 inhibitors:

-

Monoclonal Antibodies (mAbs): Alirocumab and evolocumab are fully human monoclonal antibodies that bind to free plasma PCSK9, preventing its interaction with the LDLR.[3] This leads to an increased number of LDLRs on the hepatocyte surface, resulting in a significant reduction in plasma LDL-C levels.[3]

-

Small Interfering RNA (siRNA): Inclisiran is a synthetic small interfering RNA that targets the messenger RNA (mRNA) encoding PCSK9 in hepatocytes.[4][5] By harnessing the RNA interference (RNAi) mechanism, inclisiran leads to the degradation of PCSK9 mRNA, thereby reducing the synthesis of the PCSK9 protein.[4][6] This results in a sustained decrease in circulating PCSK9 and a durable reduction in LDL-C levels.[5] An investigational oral PCSK9 inhibitor, enlicitide decanoate, is also under development and has shown significant LDL-C reduction in clinical trials.[7][8]

ATP Citrate Lyase (ACL) Inhibition

Bempedoic acid is a first-in-class oral therapy that inhibits ATP citrate lyase (ACL), an enzyme that acts upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[9][10] The inhibition of ACL in the liver leads to a decrease in cholesterol synthesis, which in turn upregulates the expression of the LDLR and increases the clearance of LDL-C from the bloodstream.[9][10][11] Bempedoic acid is a prodrug that is activated in the liver, which may limit its effects on skeletal muscle.[12]

Angiopoietin-like 3 (ANGPTL3) Inhibition

Evinacumab is a fully human monoclonal antibody that binds to and inhibits angiopoietin-like 3 (ANGPTL3), a protein that is a key regulator of lipoprotein metabolism.[13][14] ANGPTL3 inhibits lipoprotein lipase (LPL) and endothelial lipase (EL), enzymes responsible for the hydrolysis of triglycerides and phospholipids in lipoproteins.[14][15] By inhibiting ANGPTL3, evinacumab increases the activity of LPL and EL, leading to enhanced processing and clearance of very-low-density lipoproteins (VLDL) and subsequent reduction in LDL-C levels, independent of the LDLR pathway.[13][14]

Microsomal Triglyceride Transfer Protein (MTP) Inhibition

Lomitapide is an oral inhibitor of the microsomal triglyceride transfer protein (MTP).[16][17] MTP is essential for the assembly of apolipoprotein B (ApoB)-containing lipoproteins, such as VLDL in the liver and chylomicrons in the intestine.[16][17][18] By inhibiting MTP, lomitapide reduces the production of VLDL and chylomicrons, leading to a significant decrease in the levels of LDL-C.[16][18]

Quantitative Efficacy Data

The following tables summarize the quantitative data on the efficacy of these targeted therapies in reducing LDL-C levels in patients with familial hypercholesterolemia, based on pivotal clinical trials.

Table 1: Efficacy of Targeted Therapies in Heterozygous Familial Hypercholesterolemia (HeFH)

| Therapy | Drug | Clinical Trial(s) | Patient Population | Baseline LDL-C (mg/dL) | Mean LDL-C Reduction (%) | Citation(s) |

| PCSK9 Inhibitors | Alirocumab | ODYSSEY FH I & FH II | HeFH on maximally tolerated statin | ~145 | 51.4 - 57.9 | [19] |

| Evolocumab | RUTHERFORD-2 | HeFH on statin ± ezetimibe | 194 | 59.2 | [20] | |

| Inclisiran | ORION-9 | HeFH on maximally tolerated statin | 153.2 | 47.9 | [6][21] | |

| Enlicitide Decanoate | CORALreef HeFH | HeFH on stable background lipid-lowering therapy | Not Specified | 59.4 | [7][22] | |

| ACL Inhibitor | Bempedoic Acid | CLEAR Wisdom | HeFH and/or ASCVD on maximally tolerated statin | 120.4 | 17.4 | [23][24] |

Table 2: Efficacy of Targeted Therapies in Homozygous Familial Hypercholesterolemia (HoFH)

| Therapy | Drug | Clinical Trial(s) | Patient Population | Baseline LDL-C (mg/dL) | Mean LDL-C Reduction (%) | Citation(s) |

| ANGPTL3 Inhibitor | Evinacumab | ELIPSE HoFH | HoFH on stable lipid-lowering therapy | 255.1 | 47.1 | [25][26][27][28] |

| MTP Inhibitor | Lomitapide | Phase 3 Study | HoFH on stable lipid-lowering therapy | 336 | 50 (at 26 weeks), 38 (at 78 weeks) | [29][30] |

| PCSK9 Inhibitor | Inclisiran | ORION-13 (Adolescents) | HoFH (non-null) on maximally tolerated statin | 272 | 33.3 (placebo-adjusted) | [31] |

| Inclisiran | ORION-5 (Adults) | HoFH on maximally tolerated therapy | 294.0 | No significant reduction | [32][33] |

Experimental Protocols

This section details the methodologies for key experiments cited in the development and evaluation of these targeted therapies.

Patient Screening and Diagnosis of Familial Hypercholesterolemia

Objective: To identify and enroll eligible patients with a confirmed diagnosis of FH into clinical trials.

Methodology:

-

Initial Screening: Potential participants are screened based on their medical history, including a personal or family history of premature cardiovascular disease and elevated cholesterol levels.

-

Lipid Profile Analysis: A fasting lipid panel is performed to measure total cholesterol, LDL-C, HDL-C, and triglycerides. LDL-C levels are a primary inclusion criterion, with specific thresholds depending on the trial protocol (e.g., LDL-C > 190 mg/dL).

-

Clinical Diagnostic Criteria: Standardized clinical criteria, such as the Dutch Lipid Clinic Network (DLCN) criteria or the Simon Broome Register criteria, are used to establish a clinical diagnosis of FH. These criteria incorporate LDL-C levels, clinical signs (e.g., tendon xanthomas), and family history.

-

Genetic Testing:

-

Purpose: To confirm the clinical diagnosis by identifying a pathogenic mutation in FH-associated genes (primarily LDLR, APOB, or PCSK9).[8]

-

Sample Collection: Whole blood or saliva samples are collected from participants.

-

DNA Extraction: Genomic DNA is extracted from the collected samples using standard laboratory procedures.

-

Sequencing: Next-generation sequencing (NGS) is commonly employed to sequence the coding regions and intron-exon boundaries of the target genes.[34][35] This allows for the detection of single nucleotide variants and small insertions/deletions.

-

Data Analysis: Sequencing data is analyzed to identify genetic variants. These variants are then classified as pathogenic, likely pathogenic, variant of uncertain significance, likely benign, or benign, according to established guidelines.

-

Confirmation: Pathogenic or likely pathogenic variants may be confirmed using Sanger sequencing.

-

Measurement of LDL-Cholesterol

Objective: To accurately quantify LDL-C levels in patient plasma or serum to assess the efficacy of the therapeutic intervention.

Methodology:

-

Sample Collection and Processing:

-

Fasting blood samples are collected from participants at specified time points throughout the clinical trial.

-

Serum or plasma is separated by centrifugation.

-

-

LDL-C Quantification:

-

Direct Measurement: Homogeneous assays are commonly used for direct measurement of LDL-C in a high-throughput setting. These assays typically involve the use of specific detergents to selectively solubilize LDL particles, followed by an enzymatic reaction to measure cholesterol content.

-

Beta-Quantification (Reference Method):

-

Ultracentrifugation: Plasma is subjected to ultracentrifugation to separate the different lipoprotein fractions (VLDL, LDL, HDL) based on their density.

-

Cholesterol Measurement: The cholesterol content of the isolated LDL fraction is then measured using an enzymatic, colorimetric assay.

-

-

Friedewald Calculation: In some cases, particularly for screening, LDL-C may be estimated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5). This method is less accurate, especially in patients with high triglyceride levels.

-

Drug Administration and Dosing Regimen

Objective: To administer the investigational drug or placebo according to the study protocol to evaluate its safety and efficacy.

Methodology (Examples from Clinical Trials):

-

Inclisiran (ORION trials):

-

Bempedoic Acid (CLEAR trials):

-

Evinacumab (ELIPSE HoFH trial):

-

Lomitapide (Phase 3 trial):

Target Engagement and Activity Assays

Objective: To measure the in vitro activity of the therapeutic target and the inhibitory effect of the drug.

Methodology:

-

PCSK9-LDLR Binding Assay:

-

A 96-well plate is coated with the LDLR ectodomain.

-

Biotinylated PCSK9 is incubated in the wells, with and without the presence of a PCSK9 inhibitor (e.g., monoclonal antibody).

-

Streptavidin-HRP is added, which binds to the biotinylated PCSK9 that has attached to the LDLR.

-

A chemiluminescent substrate is added, and the resulting signal, which is proportional to the amount of PCSK9-LDLR binding, is measured. A decrease in signal in the presence of the inhibitor indicates its efficacy.[18][39]

-

-

ANGPTL3 Inhibition Assay:

-

The inhibitory effect of evinacumab on ANGPTL3 can be assessed by measuring the activity of LPL and EL in the presence of ANGPTL3 and varying concentrations of the antibody. An increase in lipase activity indicates effective inhibition of ANGPTL3.

-

-

Microsomal Triglyceride Transfer Protein (MTP) Activity Assay:

-

A fluorometric assay is used to measure the transfer of a fluorescently labeled lipid substrate from a donor vesicle to an acceptor vesicle, a process mediated by MTP.

-

Cell lysates or purified MTP are incubated with the donor and acceptor vesicles in the presence or absence of an MTP inhibitor (e.g., lomitapide).

-

The increase in fluorescence, which corresponds to the transfer of the lipid, is measured over time. A reduction in the rate of fluorescence increase indicates MTP inhibition.[9][29]

-

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: PCSK9 pathway and points of therapeutic intervention.

Caption: ANGPTL3 signaling and the mechanism of evinacumab.

Experimental Workflows

Caption: Workflow for genetic diagnosis of Familial Hypercholesterolemia.

Caption: Workflow for a PCSK9-LDLR binding inhibition assay.

References

- 1. Evinacumab Lipid Studies in Patients With Homozygous Familial Hypercholesterolemia - American College of Cardiology [acc.org]

- 2. Additional phase 3 results of MTP inhibitor in pediatric HoFH - - PACE-CME [pace-cme.org]

- 3. Design of a Controlled Trial of Cascade Screening for Hypercholesterolemia: The (CASH) Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rationale and design of the CLEAR-outcomes trial: Evaluating the effect of bempedoic acid on cardiovascular events in patients with statin intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. primarycarenotebook.com [primarycarenotebook.com]

- 6. mdpi.com [mdpi.com]

- 7. iris.unipa.it [iris.unipa.it]

- 8. Genetic testing for familial hypercholesterolemia—past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. repathahcp.com [repathahcp.com]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 14. 1030am-CLEAR-OUTCOMES-acc-2023- Bemp.pdf [slideshare.net]

- 15. HTRF Human PCSK9 Detection Kit, 500 Assay Points | Revvity [revvity.cn]

- 16. eathj.org [eathj.org]

- 17. ahajournals.org [ahajournals.org]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 20. praluenthcp [praluenthcp.com]

- 21. Evinacumab Therapy for Homozygous Familial Hypercholesterolemia: Driving Lipoprotein Clearance Via the Road Less Taken - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeted genetic testing for familial hypercholesterolaemia using next generation sequencing: a population-based study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. Evolocumab administration prior to Coronary Artery Bypass Grafting in patients with multivessel coronary artery disease (EVOCABG): study protocol for a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. roarbiomedical.com [roarbiomedical.com]

- 27. Safety and Efficacy of Perioperative Use of Evolocumab in Myocardial Infarction Patients: Study Protocol for a Multicentre Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]

- 29. High Cholesterol Hyperlipidemia Clinical Research Trials | CenterWatch [centerwatch.com]

- 30. uspharmacist.com [uspharmacist.com]

- 31. ahajournals.org [ahajournals.org]

- 32. bpsbioscience.com [bpsbioscience.com]

- 33. evicore.com [evicore.com]

- 34. academic.oup.com [academic.oup.com]

- 35. Two Phase 3 Trials of Inclisiran in Patients with Elevated LDL Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. cardiovascularbusiness.com [cardiovascularbusiness.com]

- 37. ClinicalTrials.gov [clinicaltrials.gov]

- 38. raybiotech.com [raybiotech.com]

- 39. roarbiomedical.com [roarbiomedical.com]

The Dawn of a New Era in Lipid Management: A Technical Guide to Next-Generation Therapies

For Immediate Release

[City, State] – November 20, 2025 – In the relentless pursuit of cardiovascular disease prevention, the landscape of lipid-lowering therapies is undergoing a profound transformation. Beyond the cornerstone of statin therapy, a new wave of precision medicines is emerging, offering novel mechanisms of action and significant reductions in low-density lipoprotein cholesterol (LDL-C) for high-risk patients. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core science and clinical validation of these next-generation agents.

This whitepaper delves into the molecular mechanisms, pivotal clinical trial data, and detailed experimental protocols for three key classes of next-generation lipid-lowering therapies: PCSK9 inhibitors, bempedoic acid, and ANGPTL3 inhibitors.

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Inhibitors: A Revolution in LDL Receptor Regulation